molecular formula C22H17N3O2 B10989821 N-(2-hydroxy-5-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B10989821
M. Wt: 355.4 g/mol
InChI Key: IDKRKVHCJXKOLA-UHFFFAOYSA-N
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Description

    N-(2-hydroxy-5-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: , is a chemical compound with an intriguing structure. It combines a quinoline core with a carboxamide group and a phenolic hydroxyl substituent.

  • The compound’s systematic name reflects its substituents: the 2-(pyridin-3-yl)quinoline backbone, the N-(2-hydroxy-5-methylphenyl) side chain, and the carboxamide functional group.
  • HMPCQ exhibits potential biological activities due to its unique structure, making it an interesting subject for research.
  • Preparation Methods

      Synthetic Routes: HMPCQ can be synthesized through various routes. One common approach involves the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 2-amino-5-methylphenol under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) with the addition of coupling agents (e.g., EDC or HATU) to facilitate the amide bond formation.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.

  • Chemical Reactions Analysis

      Reactivity: HMPCQ undergoes several types of reactions

      Common Reagents and Conditions:

      Major Products: Oxidation leads to quinone derivatives, while substitution and reduction yield various analogs.

  • Scientific Research Applications

      Chemistry: HMPCQ serves as a building block for designing novel ligands, fluorescent probes, and materials.

      Biology: It may exhibit antiproliferative or anti-inflammatory properties, making it relevant for drug discovery.

      Medicine: Research focuses on its potential as an anticancer or antimicrobial agent.

      Industry: HMPCQ derivatives find applications in organic electronics and photovoltaics.

  • Mechanism of Action

      Targets: HMPCQ likely interacts with cellular proteins, enzymes, or receptors due to its structural features.

      Pathways: Further studies are needed to elucidate specific pathways affected by HMPCQ.

  • Comparison with Similar Compounds

      Uniqueness: HMPCQ’s combination of quinoline, phenolic, and amide moieties distinguishes it from related compounds.

      Similar Compounds: Some analogs include , , and .

    Properties

    Molecular Formula

    C22H17N3O2

    Molecular Weight

    355.4 g/mol

    IUPAC Name

    N-(2-hydroxy-5-methylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

    InChI

    InChI=1S/C22H17N3O2/c1-14-8-9-21(26)20(11-14)25-22(27)17-12-19(15-5-4-10-23-13-15)24-18-7-3-2-6-16(17)18/h2-13,26H,1H3,(H,25,27)

    InChI Key

    IDKRKVHCJXKOLA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

    Origin of Product

    United States

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